Cas no 16217-22-4 (ethyl 3-(propan-2-yl)aminopropanoate)

ethyl 3-(propan-2-yl)aminopropanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(isopropylamino)propanoate
- b-Alanine, N-(1-methylethyl)-,ethyl ester
- 3-Isopropylamino-propionic acid ethyl esterhydrochloride
- ethyl 3-(propan-2-ylamino)propanoate
- 3-ISOPROPYLAMINO-PROPIONIC ACID ETHYL ESTER X HCL >98%
- Ethyl N-propan-2-yl-beta-alaninate
- F87155
- 16217-22-4
- Ethyl 3-(isopropylamino)propionate
- J-009902
- beta-Alanine, N-(1-methylethyl)-, ethyl ester
- SCHEMBL7309740
- EN300-265865
- DTXSID20505188
- ethyl 3-[(propan-2-yl)amino]propanoate
- AS-16162
- AKOS005289671
- Ethyl3-(isopropylamino)propanoate
- ethyl N-isopropyl-3-aminopropanoate
- MFCD01475850
- BGEHOKVPALSAIX-UHFFFAOYSA-N
- ethyl 3-(propan-2-yl)aminopropanoate
-
- MDL: MFCD01475850
- Inchi: InChI=1S/C8H17NO2/c1-4-11-8(10)5-6-9-7(2)3/h7,9H,4-6H2,1-3H3
- InChI Key: BGEHOKVPALSAIX-UHFFFAOYSA-N
- SMILES: CCOC(=O)CCNC(C)C
Computed Properties
- Exact Mass: 159.12600
- Monoisotopic Mass: 159.125929
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- XLogP3: 0.8
Experimental Properties
- Density: 0.919 g/cm3
- Boiling Point: 249.7°Cat760mmHg
- Flash Point: 104.8°C
- PSA: 38.33000
- LogP: 1.32850
ethyl 3-(propan-2-yl)aminopropanoate Security Information
ethyl 3-(propan-2-yl)aminopropanoate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
ethyl 3-(propan-2-yl)aminopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265865-5.0g |
ethyl 3-[(propan-2-yl)amino]propanoate |
16217-22-4 | 95% | 5.0g |
$508.0 | 2023-02-28 | |
TRC | B440318-50mg |
ethyl 3-[(propan-2-yl)amino]propanoate |
16217-22-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
Fluorochem | 034933-5g |
3-Isopropylamino-propionic acid ethyl esterhydrochloride |
16217-22-4 | >98% | 5g |
£275.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1232708-250mg |
-Alanine, N-(1-methylethyl)-, ethyl ester |
16217-22-4 | 98%(GC) | 250mg |
$200 | 2023-05-18 | |
Fluorochem | 034933-1g |
3-Isopropylamino-propionic acid ethyl esterhydrochloride |
16217-22-4 | >98% | 1g |
£72.00 | 2022-02-28 | |
Enamine | EN300-265865-1.0g |
ethyl 3-[(propan-2-yl)amino]propanoate |
16217-22-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-265865-10g |
ethyl 3-[(propan-2-yl)amino]propanoate |
16217-22-4 | 95% | 10g |
$945.0 | 2023-09-13 | |
eNovation Chemicals LLC | Y1232708-25g |
-Alanine, N-(1-methylethyl)-, ethyl ester |
16217-22-4 | 98%(GC) | 25g |
$355 | 2023-09-04 | |
1PlusChem | 1P001TBC-5g |
β-Alanine, N-(1-methylethyl)-, ethyl ester |
16217-22-4 | 95% | 5g |
$113.00 | 2025-02-19 | |
Ambeed | A259469-5g |
Ethyl 3-(isopropylamino)propanoate |
16217-22-4 | 95% | 5g |
$96.0 | 2024-04-23 |
ethyl 3-(propan-2-yl)aminopropanoate Related Literature
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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3. Book reviews
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on ethyl 3-(propan-2-yl)aminopropanoate
Recent Advances in the Study of Ethyl 3-(propan-2-yl)aminopropanoate (CAS: 16217-22-4) in Chemical Biology and Pharmaceutical Research
Ethyl 3-(propan-2-yl)aminopropanoate (CAS: 16217-22-4) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the key areas of investigation has been the optimization of synthetic routes for ethyl 3-(propan-2-yl)aminopropanoate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using catalytic amination under mild conditions. This method not only improves the scalability of production but also reduces environmental impact, aligning with the principles of green chemistry. The study highlighted the compound's stability under various pH conditions, making it a versatile building block for further chemical modifications.
In terms of biological activity, recent in vitro studies have shown that ethyl 3-(propan-2-yl)aminopropanoate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Research conducted at the University of Cambridge (2024) revealed that derivatives of this compound could potentially modulate the activity of cyclooxygenase-2 (COX-2), suggesting possible applications in the development of anti-inflammatory drugs. However, further in vivo studies are needed to validate these findings and assess the compound's pharmacokinetic properties.
Another promising direction of research involves the use of ethyl 3-(propan-2-yl)aminopropanoate as a chiral auxiliary in asymmetric synthesis. A recent paper in Organic Letters (2024) described its application in the stereoselective synthesis of β-amino acids, which are important building blocks for peptide-based therapeutics. The study reported excellent enantioselectivity (up to 98% ee) when using this compound as a template, opening new possibilities for the production of optically active pharmaceutical ingredients.
From a pharmaceutical formulation perspective, investigations into the physicochemical properties of ethyl 3-(propan-2-yl)aminopropanoate have provided valuable insights. A comprehensive characterization study published in the International Journal of Pharmaceutics (2023) examined its solubility, partition coefficient, and crystal structure. These properties are crucial for understanding the compound's behavior in biological systems and for designing effective drug delivery systems. The study found that the compound exhibits favorable solubility in both aqueous and organic media, suggesting potential for diverse formulation approaches.
Looking forward, researchers are exploring the potential of ethyl 3-(propan-2-yl)aminopropanoate in targeted drug delivery systems. Preliminary computational studies have suggested that modifications to its structure could enhance its ability to cross biological barriers, such as the blood-brain barrier. This could open new avenues for the treatment of neurological disorders, though much work remains to be done in this area. The compound's versatility and relatively simple structure make it an attractive candidate for further medicinal chemistry optimization.
In conclusion, ethyl 3-(propan-2-yl)aminopropanoate (CAS: 16217-22-4) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its synthetic accessibility, biological activity, and potential therapeutic applications. While challenges remain in translating these findings into clinical applications, the compound's versatility suggests it will remain an important focus of research in the coming years. Future studies should focus on optimizing its pharmacological properties and exploring its potential in novel drug discovery programs.
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